molecular formula C11H14BrClO2 B13623488 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene

Cat. No.: B13623488
M. Wt: 293.58 g/mol
InChI Key: QZXRDWLZRNHIPH-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene (CAS: 1249354-85-5) is a halogenated aromatic compound with the molecular formula C₁₁H₁₄BrClO₂ and a molar mass of 293.58 g/mol . Its structure features a 2-chlorobenzene ring substituted with a bromoethyl group bearing a 2-methoxyethoxy chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries.

Properties

Molecular Formula

C11H14BrClO2

Molecular Weight

293.58 g/mol

IUPAC Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-2-chlorobenzene

InChI

InChI=1S/C11H14BrClO2/c1-14-6-7-15-11(8-12)9-4-2-3-5-10(9)13/h2-5,11H,6-8H2,1H3

InChI Key

QZXRDWLZRNHIPH-UHFFFAOYSA-N

Canonical SMILES

COCCOC(CBr)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 1-bromo-2-(2-methoxyethoxy)ethane. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is typically heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, leading to the formation of simpler benzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethoxy chain in the target compound increases its molar mass and polarity compared to analogs with shorter alkoxy chains (e.g., propoxy) .

Biological Activity

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene is an organic compound that features a unique structure characterized by the presence of a bromine atom, a methoxy group, and a chlorobenzene moiety. Its molecular formula is C9H10BrClOC_9H_{10}BrClO with a molecular weight of approximately 249.53 g/mol. The compound typically appears as a colorless crystalline solid and is soluble in various organic solvents, making it suitable for diverse chemical applications .

Chemical Structure and Properties

The structural characteristics of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene allow it to engage in various chemical reactions. The bromine atom is known to participate in electrophilic substitution reactions, while the methoxy and ethoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects .

Potential Therapeutic Applications

  • Antibacterial Activity : Compounds with halogen substituents are often explored for their antibacterial properties. The presence of bromine may enhance the compound's ability to interact with bacterial targets .
  • Antifungal Activity : Similar structures have shown antifungal properties, suggesting that this compound may also exhibit such activity .

The mechanism of action for 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene involves its interaction with specific molecular targets. The unique combination of functional groups allows it to form reactive intermediates that can engage with cellular components, potentially influencing metabolic pathways and enzyme functions .

Comparative Analysis

To better understand the biological activity of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:

Compound NameMolecular FormulaKey Features
1-(2-Bromo-1-methoxyethyl)-4-chlorobenzeneC9H10BrClOC_9H_{10}BrClOSimilar bromo and methoxyethyl groups
4-Bromo-1-chlorobenzeneC6H4BrClC_6H_4BrClLacks methoxyethyl group
1-Bromo-2-(2-methoxyethoxy)ethaneC5H11BrO2C_5H_{11}BrO_2Contains a methoxy group instead of ethoxy group

This table illustrates how the unique combination of functional groups in 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene imparts distinct chemical properties and reactivity compared to its analogs.

Case Studies and Research Findings

While specific case studies on 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene are scarce, research on structurally related compounds has provided insights into potential biological activities. For instance, studies have shown that halogenated compounds can enhance bioactivity through improved interaction with biological targets .

In vitro assays conducted on similar compounds have indicated promising results in terms of antibacterial and antifungal activities, suggesting that further exploration into the biological effects of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-chlorobenzene could yield significant findings .

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